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molecular formula C9H6NNaO2S B8623286 Sodium isoquinoline-5-sulfinate

Sodium isoquinoline-5-sulfinate

Cat. No. B8623286
M. Wt: 215.21 g/mol
InChI Key: JWTSJGFGWRQMHF-UHFFFAOYSA-M
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Patent
US05959107

Procedure details

After a mixture of 5-isoquinolinesulfonyl chloride 1.58 g (7.0 mmol), sodium sulfite 880 mg (7.0 mmol) and water 10 ml was heated and refluxed for 1 hour, the reaction mixture was concentrated under reduced pressure. Ethanol was added to the resulting residue to filter off insoluble materials, and the filtrate was concentrated under reduced pressure to give sodium 5-isoquinolinesulfinate 375 mg (25.0%).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11](Cl)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.S([O-])([O-])=O.[Na+:19].[Na+]>O>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([O-:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.[Na+:19] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Name
Quantity
880 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
to filter off insoluble materials
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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